2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound belongs to the fused heterocyclic class of triazolo[3,2-b][1,3]thiazoles, characterized by a bicyclic core combining 1,2,4-triazole and 1,3-thiazole rings. Key structural features include:
- Furan-2-yl group: A five-membered oxygen-containing heterocycle at position 2, contributing to electron-rich aromatic interactions .
- 3-Methoxyphenyl moiety: A methoxy-substituted benzene ring at position 5, which may enhance lipophilicity and influence receptor binding through electron-donating effects .
- 4-Methylpiperazinyl group: A methyl-substituted piperazine at position 5, likely improving solubility and modulating pharmacokinetic properties .
- Hydroxyl group at position 6: A polar functional group that could participate in hydrogen bonding or metabolic conjugation .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-24-8-10-25(11-9-24)17(14-5-3-6-15(13-14)28-2)18-20(27)26-21(30-18)22-19(23-26)16-7-4-12-29-16/h3-7,12-13,17,27H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYONCPOCFZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: The triazolothiazole core can be synthesized by reacting a thioamide with a hydrazine derivative under acidic conditions. This reaction forms the triazole ring, which is then cyclized with a suitable electrophile to form the thiazole ring.
Introduction of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated triazolothiazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the triazolothiazole intermediate is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the triazolothiazole intermediate with 4-methylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted triazolothiazoles.
Scientific Research Applications
Overview
The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that exhibits significant potential in various scientific fields due to its unique structural characteristics. This compound belongs to the class of triazolothiazoles and incorporates functional groups such as a furan ring and a methoxyphenyl group, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives possess notable antimicrobial properties. The incorporation of the thiazole and triazole moieties in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural complexity may also confer anticancer properties. Triazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of triazole-thiazole structures can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may exhibit neuropharmacological effects. Piperazine derivatives are often linked to anxiolytic and antidepressant activities. Research into related compounds has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Studies
- Antimicrobial Efficacy : A study published in Molecules evaluated various triazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a research article focusing on thiazole derivatives, several compounds were tested for their ability to inhibit cancer cell lines. The findings suggested that certain structural modifications led to enhanced anticancer activity, indicating a potential pathway for developing new chemotherapeutics based on the triazolo-thiazole framework .
- Neuropharmacological Studies : A recent investigation into piperazine-based compounds highlighted their effects on anxiety-related behaviors in animal models. The study concluded that modifications to the piperazine structure could lead to improved therapeutic profiles for treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazolothiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The triazolo[3,2-b][1,3]thiazole core is shared with several analogs, but substituent variations critically influence bioactivity and physicochemical properties:
Pharmacological Insights from Analogous Structures
- Antimicrobial Activity : Compounds with triazolothiadiazole-furan hybrids (e.g., benzofuran-2-yl derivatives in ) exhibit potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The furan ring’s π-π stacking and hydrogen-bonding capabilities are critical for membrane disruption .
- Anticonvulsant Potential: Triazolo[4,3-a]pyrazine derivatives with alkoxy substituents (e.g., 8-alkoxy-triazolopyrazines) show significant anticonvulsant activity in rodent models . The methoxy group in the target compound may similarly modulate CNS permeability.
- Receptor Binding: Piperazine-containing analogs (e.g., adenosine A₂A receptor ligands in ) demonstrate that substituents on the piperazine ring influence selectivity and binding kinetics. The 4-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents .
Key Research Findings and Trends
- Substituent Electronic Effects : Electron-donating groups (e.g., methoxy) enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro, fluorine), which may improve target binding but increase susceptibility to enzymatic degradation .
- Piperazine Flexibility : Methyl-substituted piperazines (as in the target compound) offer a balance between solubility and steric effects, whereas phenylpiperazines () may improve lipophilicity for CNS penetration .
- Furan’s Role : The furan-2-yl group is a consistent feature in antimicrobial and receptor-binding analogs, suggesting its importance in π-π interactions or hydrogen bonding .
Biological Activity
The compound 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel class of heterocyclic compounds that exhibit significant biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure contains a furan ring, a triazole moiety, and a thiazole unit, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various furan derivatives. For instance, derivatives similar to our compound have shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 64 |
| Compound B | S. aureus | 32 |
| Compound C | Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer efficacy of the compound has been evaluated in various cancer cell lines. For example, compounds with similar structural features have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. One study reported an IC50 value of 14.31 µM for MCF-7 cells .
Table 2: Anticancer Activity Data
Anti-inflammatory Activity
Thiazole derivatives have been documented for their anti-inflammatory properties. In vitro studies indicate that certain thiazole-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in activated macrophages . The compound may exhibit similar effects due to its structural components.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of furan derivatives against various bacterial strains. The study concluded that specific modifications in the furan ring significantly enhanced antibacterial activity .
- Evaluation of Anticancer Properties : Another study focused on triazole-thiazole hybrids demonstrated remarkable cytotoxicity against different cancer cell lines, suggesting that structural optimization could lead to improved therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
